
2,3,4,5-Tetrabromobenzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrabromobenzene-1-thiol is an organobromine compound characterized by the presence of four bromine atoms and a thiol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method includes the bromination of benzene using bromine in the presence of a catalyst such as iron (III) bromide. The resulting tetrabromobenzene is then subjected to thiolation using thiolating agents like thiourea or hydrogen sulfide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiolation step is conducted under an inert atmosphere to prevent oxidation of the thiol group.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrabromobenzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms or convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include debrominated benzene derivatives and sulfides.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrabromobenzene-1-thiol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrabromobenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrabromobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrabromobenzene: Similar structure but different bromine atom positions, leading to different reactivity and properties.
1,2,4,5-Tetrabromobenzene-1-ol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical behavior .
Uniqueness
2,3,4,5-Tetrabromobenzene-1-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
443683-21-4 |
|---|---|
Molekularformel |
C6H2Br4S |
Molekulargewicht |
425.76 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromobenzenethiol |
InChI |
InChI=1S/C6H2Br4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
InChI-Schlüssel |
QALHGQLETDKQCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


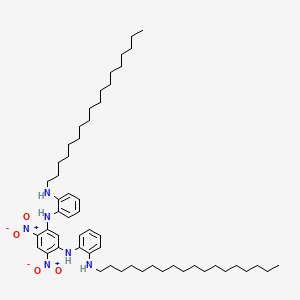
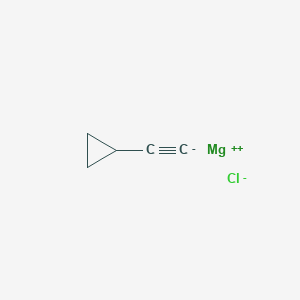
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
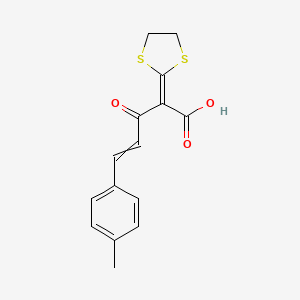

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
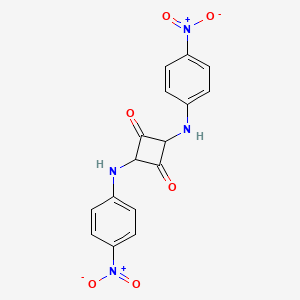
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
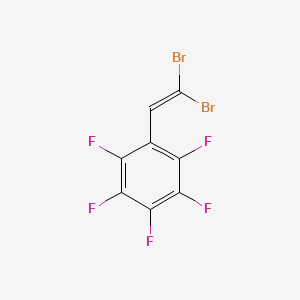
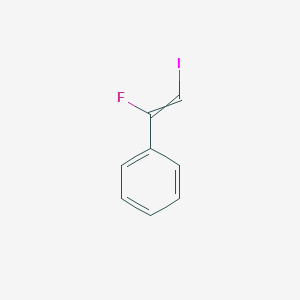

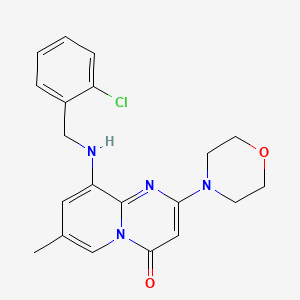
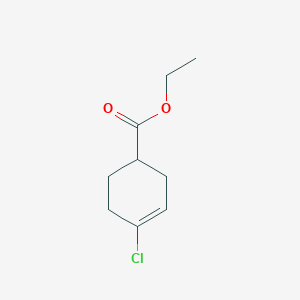
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
